(2-Aminoethoxy)cycloheptane
Description
(2-Aminoethoxy)cycloheptane (molecular formula: C₉H₁₉NO) is a cycloalkane derivative featuring a seven-membered cycloheptane ring substituted with a 2-aminoethoxy group. Its structure, represented by the SMILES notation NCCOC1CCCCCC1, highlights the ethoxyamine side chain (-O-CH₂-CH₂-NH₂) attached to the cycloheptane core . Its unique stereoelectronic properties may influence binding affinity, metabolic stability, and solubility compared to related compounds.
Properties
IUPAC Name |
2-cycloheptyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJMRBSCKYIWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Aminoethoxy)cycloheptane generally involves the introduction of an aminoethoxy side chain onto a cycloheptane scaffold. Two main approaches are identified:
- Nucleophilic ring-opening of epoxides or related intermediates starting from cycloheptanol derivatives.
- Functional group transformations involving azide intermediates and subsequent reduction to amines.
Preparation via Reaction of Cycloheptanol with Ethylene Oxide
One common and practical method involves the reaction of cycloheptanol with ethylene oxide or related reagents to install the 2-aminoethoxy substituent. This approach typically follows these steps:
- Starting Material: Cycloheptanol, a seven-membered cyclic alcohol.
- Reagent: Ethylene oxide, a strained three-membered ring epoxide, which reacts with nucleophiles.
- Reaction Conditions: Controlled temperature and sometimes catalysts to improve yield and selectivity.
- The nucleophilic oxygen of cycloheptanol attacks the ethylene oxide ring, leading to ring-opening and formation of the 2-(2-hydroxyethoxy)cycloheptane intermediate.
- Subsequent conversion of the hydroxy group to an amino group is achieved through substitution reactions, often involving azide intermediates or direct amination.
This method is favored for its relatively straightforward procedure and scalability.
Azide Intermediate Route and Reduction to Amine
A detailed synthetic route involving azide intermediates is reported in related compound syntheses and can be adapted for this compound:
Step 1: Conversion of a chloroethoxy intermediate to an azide.
For example, 2-[2-(2-chloroethoxy)ethoxy]-ethanol is reacted with sodium azide in N,N-dimethylformamide (DMF) at elevated temperatures (90–95°C) for extended times (~16 hours). This substitution replaces the chlorine with an azide group.Step 2: Reduction of azide to amine via Staudinger reaction.
The azide solution is treated with triphenylphosphine in tetrahydrofuran (THF), leading to the formation of the corresponding amine after hydrolysis and removal of triphenylphosphine oxide by filtration.Step 3: Protection or further functionalization.
The free amine can be protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in THF under basic conditions (e.g., sodium carbonate) to facilitate purification and subsequent reactions.
This method is notable for mild reaction conditions (0°C, pH ~8.5) and the ability to isolate intermediates cleanly.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Reaction of cycloheptanol with ethylene oxide | Cycloheptanol | Ethylene oxide, catalysts (optional) | Controlled temperature, typically mild | Direct nucleophilic ring-opening to install ethoxy group |
| Azide intermediate route | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Sodium azide, triphenylphosphine, Fmoc-Cl | 90–95°C for azide substitution; 0°C for Staudinger reduction; pH ~8.5 for Fmoc protection | Mild conditions; clean isolation of amine |
| Preparation of cycloheptanecarbonyl chloride | Cycloheptane carboxylic acid | Oxalyl chloride, DMF (catalytic) | Room temperature, 0.5–5 hours | Intermediate for amide coupling reactions |
Research Findings and Practical Considerations
- The azide substitution and Staudinger reduction method allows for selective and mild synthesis of aminoethoxy derivatives without overoxidation or side reactions.
- Temperature control during nucleophilic ring-opening and reduction steps is critical to maintain yield and purity.
- The use of protecting groups such as Fmoc facilitates purification and handling of intermediates.
- The preparation of cycloheptanecarbonyl chloride is well-established and commonly used in synthesis of related amides, which may serve as analogs or intermediates in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethoxy)cycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cycloheptanone or cycloheptanoic acid, while reduction can produce cycloheptylamine.
Scientific Research Applications
(2-Aminoethoxy)cycloheptane has shown promising biological activities that suggest potential therapeutic uses:
- Antioxidant Properties : Research indicates that derivatives of this compound can enhance antioxidant activity in composite materials. For instance, films made from a derivative exhibited a free radical scavenging activity of 86.5% against DPPH, indicating strong antioxidant potential.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties.
Case Study: Antioxidant Active Films
A study prepared antioxidant active films using this compound derivatives blended with cellulose. The results showed:
- Tensile Strength : A slight decrease (2.9% ± 0.2%) in tensile strength was noted.
- Antioxidant Activity : A significant improvement in oxidation resistance was observed, indicating the compound's potential in food packaging and biomedical applications.
Composite Materials
The incorporation of this compound into polymer matrices has been explored for developing advanced materials:
- Film Formation : Its use in creating composite films enhances mechanical properties while providing antioxidant benefits.
Data Table: Properties of Composite Films
| Property | Value |
|---|---|
| Antioxidant Activity | 86.5% against DPPH |
| Mechanical Strength | Decrease of 2.9% |
| Composition | AECs blended with cellulose |
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Solid-Phase Peptide Synthesis : It can be utilized as a linker or spacer in solid-phase peptide synthesis, enhancing the synthesis of bioactive peptides .
Case Study: Solid-Phase Synthesis
Research indicates that derivatives of this compound can be effectively used to synthesize high-load polystyrene-polyethylene glycol-like resins, optimizing physicochemical characteristics for drug design .
Mechanism of Action
The mechanism of action of (2-Aminoethoxy)cycloheptane involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cycloheptane ring provides a hydrophobic environment that can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloalkane α-Amino Acids
Cyclohexane and cycloheptane-based α-amino acids, such as cis-cyclohexane α-amino acid and (1S,2R)-cycloheptane α-amino acid, feature amino groups directly bonded to the cycloalkane ring . In contrast, (2-Aminoethoxy)cycloheptane positions the amino group on a flexible ethoxy chain. This structural distinction impacts:
- Solubility: The ethoxy linker may enhance aqueous solubility compared to direct amino-cycloalkane attachment.
- Metabolic Stability : Cycloheptane’s larger ring size may confer slower oxidative metabolism than cyclohexane derivatives.
| Property | This compound | Cycloheptane α-Amino Acid |
|---|---|---|
| Amino Group Position | Ethoxy side chain | Directly on ring |
| Predicted LogP | ~1.2 (moderate lipophilicity) | ~0.8 (lower lipophilicity) |
| Metabolic Stability | High (due to cycloheptane) | Moderate |
Bicycloheptane Amines
N-substituted bicycloheptane-2-amines (e.g., NMDA receptor modulators) feature fused bicyclic systems, enhancing rigidity and binding pocket complementarity . Comparatively:
- Structural Rigidity : Bicyclic systems restrict conformational mobility, favoring high-affinity interactions but limiting pharmacokinetic adaptability.
- Synthetic Complexity: Bicycloheptanes require multi-step syntheses, whereas this compound’s monocyclic structure simplifies preparation.
- Applications: Bicyclic amines excel in CNS drug design, while this compound’s hybrid structure may suit peripheral enzyme targets (e.g., soluble epoxide hydrolases) .
Aminoethoxy Derivatives
2-(2-Aminoethoxy)ethanol (DGA), a related compound, replaces cycloheptane with ethanol. Key differences include:
- Lipophilicity : Cycloheptane increases logP by ~0.5 units compared to DGA, enhancing membrane permeability .
- Hazard Profile: DGA is a corrosive liquid (UN 3055) with significant inhalation and dermal toxicity . This compound’s reduced volatility (due to cycloheptane) may lower inhalation risks but require careful handling of its amino group.
| Parameter | This compound | 2-(2-Aminoethoxy)ethanol |
|---|---|---|
| Boiling Point | Estimated >150°C | 221–225°C |
| Volatility | Low | High |
| Hazard Rating (DOT) | Not classified | UN 3055 (Corrosive) |
Enzyme Inhibitors with Cycloalkane Moieties
In soluble epoxide hydrolase (sEH) inhibitors, cycloheptane replaces adamantyl or cyclohexyl groups to optimize metabolic stability and potency . For example:
- Adamantyl-Based Inhibitors : High metabolic lability due to CYP450 oxidation.
- Cycloheptane Derivatives : Larger ring size slows enzymatic degradation, extending half-life.
- Hydrophobic Interactions : Cycloheptane’s seven-membered ring may fill hydrophobic pockets more effectively than smaller cyclohexane.
Biological Activity
(2-Aminoethoxy)cycloheptane is an organic compound with significant potential in biological applications, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅NO
- Structure : The compound features a cycloheptane ring with an amino group and an ethoxy group attached at the second position. This unique structure allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
- Hydrophobic Interactions : The cycloheptane ring provides a hydrophobic environment that can modulate the compound's binding specificity.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways and gene expression.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies suggest that it can promote cell growth and differentiation at lower doses while exhibiting toxic effects at higher concentrations.
- Pharmacological Potential : The compound's structural features suggest potential interactions with various receptors and enzymes, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cycloheptanol | Precursor in synthesis | Limited biological activity |
| Cycloheptylamine | Similar structure, different functional groups | Varies; potential for neuroactivity |
| Cycloheptanone | Oxidation product | Potentially different pharmacological effects |
Case Studies and Research Findings
-
Cellular Interaction Studies :
- Research has shown that this compound interacts with various cellular receptors, influencing cellular responses. For instance, studies indicate its role in modulating apoptosis in specific cell lines.
-
Dosage Effects in Animal Models :
- In animal studies, varying dosages of this compound have demonstrated differential effects on cellular health. Lower doses promoted beneficial outcomes such as enhanced cell viability, while higher doses resulted in increased apoptosis and cellular damage.
-
Stability and Degradation :
- The compound's stability under laboratory conditions has been studied, revealing that degradation products may also possess biological activity. This highlights the importance of understanding the temporal effects of this compound on cellular functions.
Q & A
Q. What are the recommended synthetic routes for (2-Aminoethoxy)cycloheptane, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution between cycloheptanol derivatives and 2-aminoethanol. A typical approach involves:
-
Reacting bromocycloheptane with 2-aminoethanol under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
-
Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1).
Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of bromocycloheptane to 2-aminoethanol) and exclusion of moisture to prevent hydrolysis . For alternative pathways, multi-step protocols involving protective groups (e.g., Boc for the amine) may reduce side reactions .Method Conditions Yield Key Challenges Direct substitution DMF, 80°C, 24h 45–55% Competing elimination reactions Protective group strategy THF, Boc-protected intermediate 60–70% Additional deprotection steps
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.8 ppm (cycloheptane protons), δ 3.4–3.6 ppm (-OCH₂CH₂NH₂), and δ 2.7–2.9 ppm (NH₂, broad singlet).
- ¹³C NMR : Signals at 25–30 ppm (cycloheptane carbons), 70–75 ppm (ether oxygen-linked carbons).
- Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 158.2 (C₉H₁₉NO⁺).
- FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C).
Discrepancies in spectral data may indicate impurities (e.g., unreacted bromocycloheptane) or oxidation byproducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or moisture absorption .
- Incompatibilities : Avoid contact with strong acids (risk of exothermic decomposition) and oxidizing agents (e.g., peroxides, nitrates) .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis/purification steps to minimize inhalation exposure .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the aminoethoxy group influence this compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : The aminoethoxy moiety enhances hydrophilicity and hydrogen-bonding capacity, making the compound suitable for:
- Membrane permeability studies : Use fluorescent tagging (e.g., dansyl chloride) to track cellular uptake via confocal microscopy.
- Protein binding assays : Employ surface plasmon resonance (SPR) to measure affinity for amine-reactive targets (e.g., kinases).
Computational modeling (MD simulations) can predict binding modes, but experimental validation is critical due to cycloheptane’s conformational flexibility .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Variability in impurity profiles (e.g., residual solvents or brominated byproducts). Perform GC-MS to quantify impurities .
- Species-specific toxicity : Conduct comparative studies using in vitro models (human hepatocytes vs. rodent cell lines).
- Dose-response relationships : Use Hill equation analysis to differentiate acute vs. chronic effects. For example, LC₅₀ values in aquatic models (e.g., Daphnia magna) may conflict due to differences in exposure duration .
Q. What computational tools are suitable for predicting the environmental persistence of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradability using EPI Suite or TEST software. Input SMILES string
NCCOC1CCCCCC1to estimate half-life in soil/water . - Molecular docking : Assess binding to cytochrome P450 enzymes (critical for metabolic breakdown).
- Limitations : Cycloheptane’s ring strain (vs. cyclohexane) may lead to underestimation of reactivity in standard models, necessitating experimental cross-validation .
Data Presentation Guidelines
- Tables/Graphs : Use error bars for yield/toxicity data to indicate variability (e.g., ± SEM). For spectral data, include peak assignments and coupling constants .
- Statistical analysis : Apply ANOVA for multi-condition comparisons (e.g., synthesis methods) and Tukey’s post-hoc test to identify significance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
